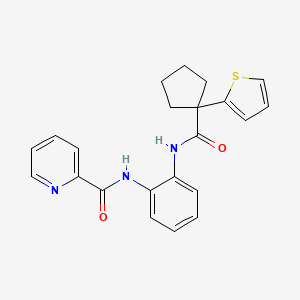

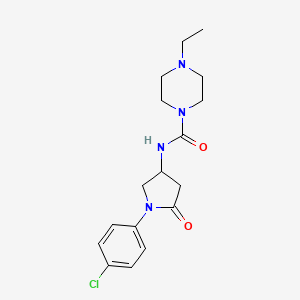

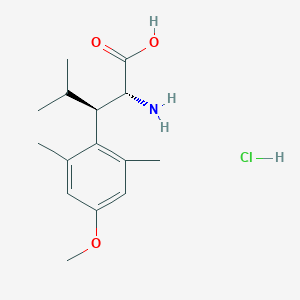

![molecular formula C17H16Cl2N4O2S B2689627 N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 242471-93-8](/img/structure/B2689627.png)

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Derivative Formation

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide, as part of the hydrazinecarbothioamide family, is involved in the synthesis of various compounds. These compounds demonstrate significant potential in scientific research, particularly in the synthesis of derivatives with diverse applications. For example, compounds in this family have been used to synthesize triazole rings linked to the benzene ring, important in the creation of various dendrimers (Darehkordi & Ghazi, 2013). Another study detailed the synthesis and characterization of similar compounds using X-ray and spectroscopic techniques, highlighting their potential in molecular modeling and antibacterial applications (Abu-Melha, 2018).

Anticancer and Antioxidant Activities

These compounds have shown promise in anticancer research. For instance, a study on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes revealed significant antioxidant and antitumor activities, highlighting the potential of these compounds in cancer treatment (Abou‐Melha, 2021).

Coordination Compounds and Cancer Cell Inhibition

Coordination compounds formed with hydrazinecarbothioamides, including N-allyl derivatives, have been found to inhibit the growth of cancer cells like human leukemia HL-60, further underscoring their potential in medicinal chemistry (Pakhontsu et al., 2014).

Interaction with Enzymes and Antibacterial Activity

These compounds interact with various enzymes, such as carbonic anhydrases, demonstrating inhibitory and activatory effects. This suggests their utility in enzyme-related studies and potential drug development (Işık et al., 2015). Additionally, certain derivatives have shown effective antibacterial activity against Gram-positive bacteria and MRSA strains, indicative of their potential as antimicrobial agents (Bhat et al., 2022).

Electrocatalysis and Sensory Applications

In the field of electrochemistry, modified electrodes incorporating these compounds have been developed, demonstrating strong catalytic functions and potential in sensory applications (Beitollahi et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, allyl derivatives are synthesized for various applications. For example, the formation of thermosets with excellent thermomechanical properties has been reported, indicating potential in high-performance materials (Agag & Takeichi, 2003).

properties

IUPAC Name |

1-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4O2S/c1-2-7-20-17(26)22-21-15(24)13-4-3-8-23(16(13)25)10-11-5-6-12(18)9-14(11)19/h2-6,8-9H,1,7,10H2,(H,21,24)(H2,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFNSJJNOHMLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

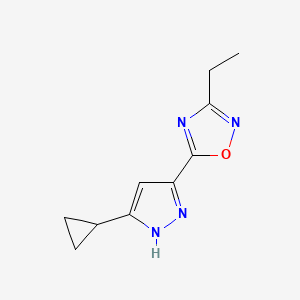

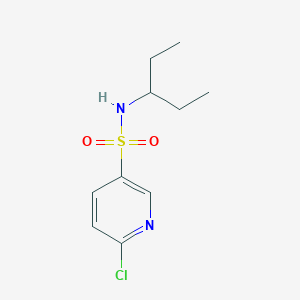

![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)

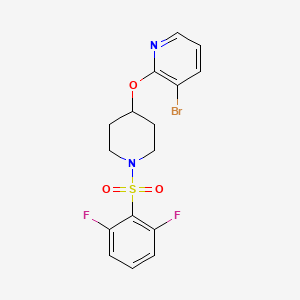

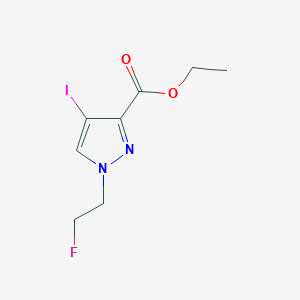

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2689545.png)

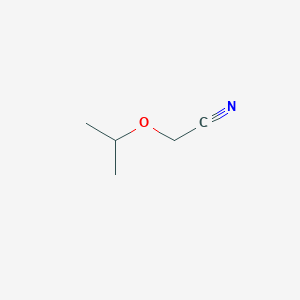

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2689548.png)

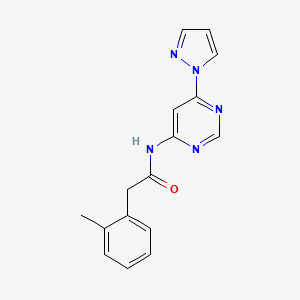

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)